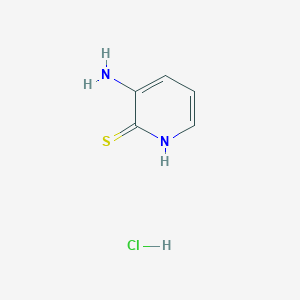

3-Aminopyridine-2-thiol hydrochloride

Description

BenchChem offers high-quality 3-Aminopyridine-2-thiol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopyridine-2-thiol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1H-pyridine-2-thione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-4-2-1-3-7-5(4)8;/h1-3H,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQMHQZKNVMNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Direct Chlorination of 3 Aminopyridine:

Direct chlorination of 3-aminopyridine (B143674) presents a challenge in terms of selectivity, as the amino group activates the pyridine (B92270) ring towards electrophilic substitution, potentially leading to the formation of multiple chlorinated isomers. google.com However, by carefully controlling the reaction conditions, selective chlorination at the 2-position can be achieved.

One method involves the reaction of 3-aminopyridine with hydrogen peroxide and hydrochloric acid. google.com A more selective approach utilizes gaseous chlorine in the presence of a catalyst, such as ferric chloride, in an aqueous solution of hydrochloric acid. google.com This method has been reported to yield 2-chloro-3-aminopyridine in the range of 70-75%. google.com The selectivity is enhanced by the protonation of the pyridine nitrogen and the amino group in the acidic medium, which directs the chlorination to the 2-position. A significant byproduct of this reaction is 2,6-dichloro-3-aminopyridine. google.com

Reduction of 2 Chloro 3 Nitropyridine:

An alternative and often more selective route to 2-chloro-3-aminopyridine involves the reduction of 2-chloro-3-nitropyridine (B167233). The nitro group can be selectively reduced to an amino group without affecting the chloro substituent. google.comguidechem.com

The synthesis of the starting material, 2-chloro-3-nitropyridine, can be achieved by the nitration of 2-chloropyridine. pipzine-chem.com The subsequent reduction of the nitro group can be accomplished using various reducing agents. Catalytic hydrogenation over palladium on carbon is a common and efficient method. chemicalbook.com Other reducing systems, such as stannous chloride in hydrochloric acid or iron powder in acidic medium, have also been employed. google.comguidechem.com A newer method utilizing tetrahydroxydiboron (B82485) as a reducing agent in the presence of an organic catalyst has been reported to give a 90% yield of 2-chloro-3-aminopyridine. guidechem.com Another highly efficient method uses a cobalt oxide-based nanomaterial with formic acid as a hydrogen source, also achieving a 90% yield. guidechem.com A patent describes a process starting from 2-pyridone, which undergoes nitration, N-alkylation, chlorination, and finally reduction with TiCl4 and Mg to give 2-chloro-3-aminopyridine in a 98% yield. google.com

| Starting Material | Reagents | Product | Yield | Selectivity |

| 3-Aminopyridine (B143674) | Hydrogen Peroxide, Hydrochloric Acid | 2-Chloro-3-aminopyridine | Moderate | Formation of dichlorinated byproducts google.com |

| 3-Aminopyridine | Chlorine Gas, Ferric Chloride | 2-Chloro-3-aminopyridine | 70-75% google.com | High for 2-chloro isomer, but 2,6-dichloro byproduct is formed google.com |

| 2-Chloro-3-nitropyridine | Catalytic Hydrogenation (Pd/C) | 2-Chloro-3-aminopyridine | High chemicalbook.com | Excellent |

| 2-Chloro-3-nitropyridine | Tetrahydroxydiboron, Organic Catalyst | 2-Chloro-3-aminopyridine | 90% guidechem.com | Excellent |

| 2-Chloro-3-nitropyridine | Co3O4-NGr@C, Formic Acid | 2-Chloro-3-aminopyridine | 90% guidechem.com | Excellent |

| 2-Chloro-3-nitropyridine | TiCl4, Mg | 2-Chloro-3-aminopyridine | 98% google.com | Excellent |

Synthesis of 3-Aminopyridine-2-thiol (B7721196) Hydrochloride

The final step in the synthesis is the introduction of the thiol group at the 2-position of the 3-aminopyridine scaffold. A common method involves the reaction of 2-chloro-3-aminopyridine with a sulfur nucleophile. One established route is the reaction with thiourea (B124793) to form a thiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the free thiol. Subsequent treatment with hydrochloric acid affords the desired 3-aminopyridine-2-thiol hydrochloride. This method is advantageous as thiourea is an inexpensive and readily available reagent. nih.govnih.gov

The reaction of 2-chloro-3-aminopyridine with thiourea proceeds via nucleophilic aromatic substitution, where the sulfur atom of thiourea displaces the chloride ion. The resulting isothiouronium salt is then typically hydrolyzed with a base, such as sodium hydroxide, to liberate the thiol group. Finally, acidification with hydrochloric acid yields the stable hydrochloride salt of the product.

While specific yield and selectivity data for the direct conversion of 2-chloro-3-aminopyridine to 3-aminopyridine-2-thiol hydrochloride is not extensively detailed in the provided search results, the formation of N-acyl thiourea derivatives from 2-chloro-3-aminopyridine suggests the feasibility of this pathway. nih.gov

Comparative Analysis Summary:

The choice of synthetic pathway for 3-aminopyridine-2-thiol hydrochloride is a trade-off between factors such as cost, efficiency, selectivity, and environmental impact.

For the synthesis of 3-aminopyridine, the Hofmann degradation of nicotinamide (B372718) is a reliable and high-yielding method, although it involves the use of bromine, which requires careful handling.

For the synthesis of 2-chloro-3-aminopyridine, the reduction of 2-chloro-3-nitropyridine offers superior selectivity compared to the direct chlorination of 3-aminopyridine. The use of modern catalytic systems for the reduction step provides high yields and excellent chemoselectivity. The multi-step synthesis starting from 2-pyridone, as described in a patent, appears to be a highly efficient and selective, albeit longer, route. google.com

For the final conversion to 3-aminopyridine-2-thiol hydrochloride, the thiourea route is a practical and economical choice.

Chemical Reactivity and Derivatization of 3 Aminopyridine 2 Thiol Hydrochloride

Reactions Involving the Thiol (-SH) Group

The thiol group is a potent nucleophile and is susceptible to a variety of chemical transformations, including alkylation, cyclization, and oxidation.

The sulfur atom of the thiol group in 3-aminopyridine-2-thiol (B7721196) readily participates in nucleophilic substitution reactions with alkyl halides and other electrophilic reagents to form stable thioethers (sulfides). Research on related 2-amino-3-cyanopyridine-thiolates demonstrates that alkylation is highly regioselective, occurring exclusively at the sulfur atom. researchgate.net This reaction is a fundamental method for introducing a wide range of organic substituents at the 2-position of the pyridine (B92270) ring.

For instance, the reaction with α-haloacetamides or α-bromoacetophenones proceeds cleanly at the sulfur atom, yielding the corresponding S-substituted derivatives. researchgate.net This S-alkylation is a key step in building more complex molecular architectures.

Table 1: Examples of Thioether Formation via S-Alkylation

| Reactant A (Thiol) | Reactant B (Alkylating Agent) | Product (Thioether) |

|---|---|---|

| 3-Aminopyridine-2-thiol | N-Aryl α-chloroacetamide | 2-(N-Arylacetamido)methylthio-3-aminopyridine |

This table is illustrative of the general reaction pattern.

The dual functionality of 3-aminopyridine-2-thiol makes it an ideal substrate for synthesizing fused heterocyclic systems. The thiol and amino groups can act as nucleophiles in intramolecular or intermolecular cyclization reactions, leading to the formation of new rings fused to the pyridine core.

One of the most common applications is the synthesis of thiazolo[3,2-a]pyridinium derivatives. This is typically achieved by reacting 3-aminopyridine-2-thiol with bifunctional electrophiles such as α-haloketones or α-haloacids. The reaction mechanism generally involves an initial S-alkylation of the thiol group, followed by an intramolecular cyclization where the amino group attacks a carbonyl or carboxyl carbon, culminating in a dehydration step to form the aromatic fused system.

Similarly, other fused systems can be generated:

Isothiazoles: Oxidation of related pyridine-2-thiolates can lead to the formation of isothiazolopyridines. researchgate.net

Thiazolo[4,5-b]pyridines: Condensation reactions with appropriate reagents can also lead to the formation of other isomeric fused systems.

Pyrimidines: Cyclization reactions involving reagents like thiourea (B124793) can lead to the formation of fused pyrimidine (B1678525) rings. researchgate.net

The synthesis of these fused heterocycles is of significant interest as these scaffolds are present in many biologically active molecules. ias.ac.innih.gov

Table 2: Examples of Cyclization Reactions Leading to Fused Heterocycles

| Reagent | Resulting Fused Ring System | General Structure |

|---|---|---|

| α-Haloketone (e.g., Phenacyl bromide) | Thiazolo[3,2-a]pyridine | A five-membered thiazole (B1198619) ring fused to the pyridine. |

| Dicarboxylic acids or derivatives | Thiadiazolopyridines | A five-membered thiadiazole ring fused to the pyridine. |

This table provides generalized examples of cyclization pathways.

The thiol group is sensitive to oxidation and can be converted into several different sulfur-containing functional groups depending on the oxidizing agent and reaction conditions. mdpi.comresearchgate.net

Disulfide Formation: Mild oxidation, often with agents like iodine (I₂) or even atmospheric oxygen, can lead to the formation of a disulfide-bridged dimer, bis(3-amino-2-pyridinyl) disulfide. This reaction involves the coupling of two thiol molecules. youtube.com

Sulfenic, Sulfinic, and Sulfonic Acid Formation: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxy acids, can oxidize the thiol group sequentially to sulfenic acid (-SOH), sulfinic acid (-SO₂H), and finally to the most stable oxidation state, sulfonic acid (-SO₃H). youtube.com The formation of these oxidized derivatives alters the chemical properties of the parent molecule significantly.

These oxidation reactions are a critical consideration in the handling and synthesis of thiol-containing compounds. researchgate.net

Reactions at the Amino (-NH₂) Group

The amino group at the 3-position of the pyridine ring is a primary amine and exhibits typical nucleophilic reactivity, allowing for acylation, alkylation, and condensation reactions.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic. It can react with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. Similarly, it can undergo alkylation with alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

When both the thiol and amino groups are present and unprotected, competition between the two nucleophilic sites can occur. mdpi.com Thiols are generally more nucleophilic than amines in many solvent systems, suggesting that S-acylation or S-alkylation might be favored. nih.gov However, the relative reactivity can be tuned by adjusting reaction conditions such as pH, as the protonation state of each group (thiol vs. thiolate, amine vs. ammonium) dramatically affects its nucleophilicity.

Table 3: General Acylation and Alkylation at the Amino Group

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Acylating Agent | Acetyl Chloride | N-(2-mercaptopyridin-3-yl)acetamide |

This table illustrates potential reactions at the amino group, assuming selectivity.

The primary amino group of 3-aminopyridine-2-thiol hydrochloride can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. jocpr.com This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govmdpi.com

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and introducing a wide variety of substituents. These imine derivatives can serve as intermediates for the synthesis of other compounds, as the C=N bond can be subsequently reduced to an amine or attacked by other nucleophiles. mdpi.com

Table 4: Examples of Schiff Base Formation

| Carbonyl Compound | Schiff Base Product Name |

|---|---|

| Benzaldehyde | N-(Phenylmethylene)-3-aminopyridine-2-thiol |

| Acetone | N-(Propan-2-ylidene)-3-aminopyridine-2-thiol |

The product names are representative of the formed imine structure.

Reactivity of the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quora.com This deactivation is further intensified in 3-aminopyridine-2-thiol hydrochloride because the pyridine nitrogen is protonated, significantly increasing its electron-withdrawing inductive effect.

3-Amino Group: This is a strongly activating group that directs electrophiles to the C2 and C4 positions. Since the C2 position is already substituted, it primarily directs towards the C4 position.

2-Thiol Group: This is a moderately activating group that directs electrophiles to the C3 and C5 positions.

The concerted effect of these two groups would favor substitution at the C4 position. However, the powerful deactivation by the protonated ring nitrogen often necessitates harsh reaction conditions (e.g., high temperatures, strong acids), which may not be compatible with the sensitive amino and thiol functionalities. quora.com Therefore, electrophilic aromatic substitution on 3-aminopyridine-2-thiol hydrochloride is expected to be challenging and, if successful, would likely occur at the C4 position.

In contrast to its resistance to electrophilic attack, the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present at the C2 or C4 positions. wikipedia.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate (a Meisenheimer complex). nih.gov

For 3-aminopyridine-2-thiol hydrochloride, several factors make it a candidate for SNAr reactions:

Activation: The protonated ring nitrogen in the hydrochloride salt acts as a powerful activating group, withdrawing electron density from the ring and making it more electrophilic and susceptible to attack by nucleophiles.

Leaving Group Position: The thiol group is located at the C2 position, which is one of the most favorable sites for nucleophilic attack on the pyridine ring. irjms.comnih.gov

Leaving Group Ability: The thiolate anion (RS⁻) can act as a leaving group. While not as effective as halides in all cases, its departure can be facilitated by the stability of the resulting aromatic system. Studies have shown that 2-thiopyridines can undergo SNAr reactions to form 2-pyridones, demonstrating the viability of the thiol/thiolate as a leaving group. researchgate.netirjms.com

Therefore, it is plausible that 3-aminopyridine-2-thiol hydrochloride could react with strong nucleophiles (e.g., alkoxides, amines, other thiolates) to displace the 2-thiol group and form a new 2-substituted-3-aminopyridine derivative. The reaction rate would depend on the nucleophilicity of the attacking species and the reaction conditions. nih.gov

Multicomponent Reactions Utilizing 3-Aminopyridine-2-thiol Hydrochloride as a Core Reactant

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.netnih.gov Aminopyridines are particularly useful substrates in MCRs for the synthesis of fused heterocyclic scaffolds.

While 2-aminopyridines are most commonly used in well-known MCRs like the Groebke-Blackburn-Bienaymé reaction to produce imidazo[1,2-a]pyridines, 3-aminopyridines can also participate in such transformations. arizona.eduresearchgate.netrsc.org Given its structure, 3-aminopyridine-2-thiol hydrochloride offers several potential modes of reactivity in MCRs:

Reaction via the 3-Amino Group: The 3-amino group could react as the amine component in a three-component reaction with an aldehyde and an isocyanide. This would likely lead to the formation of a substituted 3-amino-imidazo[1,2-a]pyridine derivative, though the initial cyclization would involve the pyridine nitrogen and a new bond to the C2 carbon. The presence of the thiol at C2 could potentially influence or interfere with this pathway.

Reaction involving both Amino and Thiol Groups: The 1,2-amino-thiol motif is a classic precursor for the synthesis of fused thiazole rings. It is conceivable that 3-aminopyridine-2-thiol could participate in MCRs that specifically leverage this functionality. For example, a reaction with a 1,2-dicarbonyl compound or an α-haloketone could lead to the formation of a pyridothiazole system.

The specific outcome of an MCR involving 3-aminopyridine-2-thiol hydrochloride would be highly dependent on the other reactants and the reaction conditions, particularly the choice of catalyst. The versatility of its functional groups makes it an intriguing substrate for the discovery of novel MCRs and the synthesis of diverse heterocyclic libraries.

Table 2: Potential Multicomponent Reactions (MCRs) with 3-Aminopyridine-2-thiol

| MCR Type | Potential Reactants | Potential Product Core | Reactive Site(s) on Substrate |

|---|---|---|---|

| Imidazo[1,2-a]pyridine (B132010) synthesis | Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine | Pyridine N, 3-Amino group |

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 3-Aminopyridine-2-thiol (B7721196) Hydrochloride

The functionality of 3-Aminopyridine-2-thiol as a ligand is sophisticated, primarily due to the presence of pyridine (B92270) nitrogen, an exocyclic amino group, and a thiol/thione moiety. The hydrochloride form indicates that at least one of the basic nitrogen centers is protonated.

3-Aminopyridine-2-thiol predominantly functions as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the sulfur atom. This N,S-coordination results in the formation of a stable five-membered chelate ring. This bonding mode is analogous to that observed in related compounds like pyridine-2-thiol (B7724439), which readily forms N,S-chelated complexes with transition metals such as platinum and ruthenium. acs.org

Coordination typically proceeds via deprotonation of the thiol (-SH) group, allowing the resulting thiolate (S⁻) to act as a soft donor, which has a strong affinity for many transition metals. The pyridine nitrogen atom acts as a borderline donor. The presence of the amino group at the 3-position can influence the electronic properties of the pyridine ring, potentially modulating the stability and reactivity of the resulting metal complexes. While direct participation of the 3-amino group in coordination is less common, it could engage in intermolecular hydrogen bonding, which helps to stabilize the crystal lattice of the complex.

The coordination behavior of 3-Aminopyridine-2-thiol is critically dependent on the pH of the medium, which governs its protonation state. The molecule exists in a tautomeric equilibrium between the thiol form (3-amino-2-mercaptopyridine) and the thione form (3-amino-1H-pyridine-2-thione). thieme-connect.degoogle.com In the solid state and in solution, the thione form often predominates. thieme-connect.de

In Acidic Media (as the hydrochloride salt): The ligand is typically in its protonated, thione form. The pyridine nitrogen or the exocyclic amino group can carry the positive charge. In this state, its ability to coordinate to a metal ion is diminished until it is deprotonated.

In Basic Media: A base is typically added during complex synthesis to facilitate the deprotonation of the thiol group. This generates the thiolate anion, a much stronger and more effective nucleophile for binding to the metal ion. The deprotonation of the thiol is a key step for the formation of stable N,S-chelated complexes.

The affinity for metal ions, particularly soft metal ions like Pb(II), is significantly enhanced when the ligand is in its deprotonated thiolate form. nih.gov

Synthesis and Characterization of Metal Complexes

Metal complexes of 3-Aminopyridine-2-thiol are generally synthesized by reacting the ligand (often with a deprotonating agent) with a suitable metal salt in an appropriate solvent.

The synthesis of transition metal complexes with this ligand follows established coordination chemistry protocols. For instance, platinum complexes can be prepared by reacting the ligand with salts like potassium tetrachloroplatinate(II) (K₂PtCl₂). The resulting complexes can feature various stoichiometries and geometries. Based on the chemistry of the related pyridine-2-thiol, binuclear platinum(II) and even platinum(III) complexes can be formed, often featuring bridging thiolate ligands. acs.orgacs.org

Copper(II) complexes can be synthesized by reacting an ethanolic solution of the ligand with a copper(II) salt, such as CuCl₂·2H₂O. primescholars.com The resulting complexes are typically characterized by spectroscopic methods. Iron complexes of related ligands are also known; for example, derivatives like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone are known to interact strongly with iron centers, a property crucial to their biological activity. nih.gov

Characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand. A key indicator is the disappearance or shift of the ν(S-H) band and shifts in the pyridine ring vibration frequencies upon complexation.

NMR Spectroscopy (¹H, ¹³C): Provides information on the structure of diamagnetic complexes in solution.

UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex, including d-d transitions for transition metals.

X-ray Crystallography: Offers definitive proof of the solid-state structure, confirming bond lengths, bond angles, and the precise coordination mode of the ligand.

Table 1: Representative Transition Metal Complexes with Pyridine-Thiol Type Ligands This table is generated based on data for analogous compounds due to a lack of specific data for 3-Aminopyridine-2-thiol hydrochloride.

| Metal | Typical Precursor | General Formula | Coordination Mode | Reference |

|---|---|---|---|---|

| Platinum(II) | K₂PtCl₄ | [Pt(L)₂], [Pt₂(L)₄] | Bidentate (N,S), Bridging Thiolate | acs.org |

| Copper(II) | CuCl₂·2H₂O | [Cu(L)₂]Cl₂ | Bidentate (N,S) | primescholars.com |

| Iron(III) | FeCl₃ | [Fe(L)₂]Cl | Bidentate (N,S) | nih.gov |

L represents the deprotonated 3-aminopyridine-2-thiol ligand.

3-Aminopyridine-2-thiol also forms stable complexes with main group metals, particularly those with a high affinity for sulfur donors, such as tin and lead.

Organotin(IV) complexes are readily synthesized by reacting the ligand with di- or tri-organotin(IV) chlorides (e.g., Bu₂SnCl₂, Ph₃SnCl) in the presence of a base like triethylamine (B128534) to scavenge the HCl produced. nih.gov The resulting complexes can exhibit a range of coordination numbers from four to seven, sometimes forming polymeric structures in the solid state through weak intermolecular interactions. owlstown.net

Lead(II) has an exceptionally high affinity for thiolate donors. nih.gov It is expected to form stable complexes with 3-aminopyridine-2-thiol, likely involving strong Pb-S bonds.

Table 2: Synthesis of Organotin(IV) Complexes with Thio-Ligands This table is generated based on data for analogous compounds.

| Complex Type | Organotin Precursor | Base | Typical Solvent | Reference |

|---|---|---|---|---|

| R₂SnL₂ | R₂SnCl₂ (R=Me, Bu, Ph) | Triethylamine | Acetonitrile / Ethanol | nih.gov |

| R₃SnL | R₃SnCl (R=Me, Bu, Ph) | Triethylamine | Acetonitrile / Ethanol | nih.gov |

L represents the deprotonated 3-aminopyridine-2-thiol ligand.

Redox Chemistry of Metal-Thiolate Complexes

The presence of a soft, polarizable sulfur donor makes metal-thiolate complexes redox-active. The sulfur atom can stabilize different oxidation states of the coordinated metal ion and can itself be subject to oxidation.

The redox behavior of these complexes can be investigated using electrochemical techniques like cyclic voltammetry. For example, studies on binuclear platinum(II) complexes with pyridine-2-thiol have shown that they can be oxidized to stable platinum(III) species, demonstrating the ligand's ability to support higher metal oxidation states. acs.org The process involves a one-electron oxidation of each metal center.

Similarly, copper complexes with related ligands exhibit quasi-reversible redox processes corresponding to the Cu(II)/Cu(I) couple. primescholars.com The interaction of iron-containing compounds with ligands of this type can lead to the disruption of iron-stabilized radicals, a process central to the mechanism of certain enzyme inhibitors. nih.gov This highlights that the redox chemistry is not confined to the metal center but can involve the entire metal-ligand entity.

Generation of Reactive Species in Biological Contexts

Metal complexes, particularly those involving redox-active metals like iron and copper, can participate in reactions that generate reactive oxygen species (ROS). This is highly relevant in the context of potential therapeutic applications.

A pertinent example is the iron complex of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a structurally related and well-studied anticancer agent. The iron(II)-Triapine complex is believed to be a key player in its mechanism of action. This complex can react with molecular oxygen to produce ROS, such as the superoxide (B77818) radical (O₂⁻) and the highly reactive hydroxyl radical (•OH) through Fenton-like reactions. rsc.org These ROS can cause damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death.

The Fenton reaction involves the reaction of hydrogen peroxide (H₂O₂) with an iron(II) catalyst to produce the hydroxyl radical:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

It is plausible that an iron(II) complex of 3-aminopyridine-2-thiol could participate in similar chemistry. The binding of the ligand to the iron center can modulate its redox potential, influencing the efficiency of ROS generation. The presence of a thiol group could also play a direct role in the redox chemistry, potentially being oxidized in the process. The generation of hydroxyl radicals from the Fenton-like reaction of an iron(II)-histidine complex has been demonstrated to occur at neutral pH. rsc.org

Electron Transfer Mechanisms

The ability of 3-aminopyridine-2-thiol metal complexes to participate in electron transfer reactions is fundamental to their potential role in biological systems. The redox properties of these complexes are determined by both the metal ion and the ligand.

The pyridine ring, being an aromatic system, can participate in π-stacking interactions and can be involved in electron delocalization within the complex. The amino and thiol substituents will further influence the electronic properties of the ligand.

Electron transfer in these metal complexes can occur through several mechanisms:

Inner-Sphere Electron Transfer: In this mechanism, the reacting species are connected by a bridging ligand through which the electron is transferred. The versatile coordination modes of 3-aminopyridine-2-thiol make it a potential bridging ligand.

Outer-Sphere Electron Transfer: Here, the electron transfer occurs between two separate coordination spheres without a bridging ligand. The rate of this process is influenced by the reorganization energy required for the complexes to adjust their bond lengths upon electron transfer.

The study of ruthenium(II) complexes with various pyridine-based ligands has provided significant insights into their redox properties and electron transfer capabilities. acs.org The electrochemical behavior of such complexes reveals the potentials at which the metal center and/or the ligand can be oxidized or reduced. This information is crucial for understanding how these complexes might interact with biological redox partners, such as enzymes or cellular reductants and oxidants.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. bhu.ac.in It is widely employed to calculate molecular geometries, vibrational frequencies, and electronic properties with high accuracy. nih.govresearchgate.net For 3-Aminopyridine-2-thiol (B7721196), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a foundational understanding of its molecular characteristics. researchgate.netnih.gov

Conformational Analysis and Tautomeric Equilibria

The 3-Aminopyridine-2-thiol molecule can exist in different tautomeric forms, primarily the thiol and the thione forms. The thiol form features a sulfur-hydrogen bond, while the thione form has a carbon-sulfur double bond with the proton located on a ring nitrogen. DFT calculations are crucial for determining the relative stability of these tautomers. acs.org Studies on similar heterocyclic thiol compounds, like 2-pyrimidinethiol, have shown that the relative stability can be significantly influenced by the environment, such as the solvent. acs.org In the gas phase, one tautomer might be more stable, while in a polar solvent, the equilibrium could shift towards the other. For instance, in 2-pyrimidinethiol, the thiol form is predicted to be more stable in the gas phase, whereas the thione form is favored in an aqueous medium. A similar equilibrium is expected for 3-Aminopyridine-2-thiol.

Conformational analysis, also performed with DFT, investigates the different spatial arrangements of the atoms resulting from rotation around single bonds. For the amino group and the thiol group, different orientations relative to the pyridine (B92270) ring can be assessed to identify the lowest energy (most stable) conformer.

Table 1: Representative Tautomeric Equilibria Data (Illustrative) This table illustrates the type of data obtained from DFT calculations for tautomeric equilibria, based on findings for analogous compounds.

| Tautomer | Form | Phase | Relative Energy (kcal/mol) |

| Tautomer A | Thiol (S-H) | Gas | 0 (Reference) |

| Tautomer B | Thione (N-H) | Gas | +2.5 |

| Tautomer A | Thiol (S-H) | Aqueous | +1.8 |

| Tautomer B | Thione (N-H) | Aqueous | 0 (Reference) |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. acs.org DFT calculations are a standard method for computing the energies and visualizing the distribution of these orbitals. nih.govnih.govmdpi.com For molecules like 3-Aminopyridine-2-thiol, the HOMO is typically located over the electron-rich regions, such as the amino group and the sulfur atom, while the LUMO is distributed over the pyridine ring.

Table 2: Representative Frontier Molecular Orbital Data (Illustrative) This table shows typical HOMO-LUMO energy values derived from DFT calculations for heterocyclic compounds.

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | Index of chemical reactivity and stability |

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific bonds and functional groups can be achieved. nih.govacs.org Studies on related aminopyridine compounds have demonstrated excellent agreement between theoretical vibrational frequencies (after applying a scaling factor) and experimental data. researchgate.net This correlation allows for a confident structural characterization. Key vibrational modes for 3-Aminopyridine-2-thiol hydrochloride would include N-H stretching of the amino group, S-H stretching of the thiol group, C=C and C=N stretching within the pyridine ring, and various bending modes.

Table 3: Representative Vibrational Frequency Correlation (Illustrative) This table illustrates the correlation between experimental and DFT-calculated vibrational frequencies for key functional groups, as seen in studies of similar molecules.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| ν(N-H) | 3450, 3350 | 3455, 3360 | Asymmetric & Symmetric NH₂ Stretch |

| ν(S-H) | 2550 | 2565 | Thiol S-H Stretch |

| ν(C=N/C=C) | 1620, 1580 | 1625, 1585 | Pyridine Ring Stretching |

| δ(N-H) | 1640 | 1645 | NH₂ Scissoring |

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes over time. For 3-Aminopyridine-2-thiol hydrochloride, MD simulations, particularly in a solvent like water, can explore its conformational landscape, study the stability of different tautomers, and investigate the dynamics of hydrogen bonding with solvent molecules. acs.org This provides a more realistic picture of the molecule's behavior in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural features, not clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.gov For a series of derivatives based on the 3-Aminopyridine-2-thiol scaffold, a QSAR model could be developed to predict a specific property (e.g., enzyme inhibition) based on calculated structural descriptors. nih.govopenmedicinalchemistryjournal.com These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters (like molecular volume), and hydrophobic parameters (like LogP). The resulting QSAR model, often a linear regression equation, can highlight which structural features are most important for the activity being studied and can be used to predict the activity of new, unsynthesized derivatives. mdpi.com

Molecular Docking and Binding Interaction Studies (focused on theoretical insights into binding sites, not clinical efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug discovery for predicting how a small molecule like 3-Aminopyridine-2-thiol might interact with a protein's active site. The docking process involves sampling many possible conformations of the ligand within the binding site and scoring them based on binding energy. The results provide insights into the binding mode, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking), and a theoretical estimation of binding affinity. Studies on similar heterocyclic scaffolds have successfully used docking to rationalize the activity of enzyme inhibitors.

Table 4: Representative Molecular Docking Results (Illustrative) This table provides an example of the kind of data generated from a molecular docking study of a small molecule inhibitor.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -7.8 | ASP-145 | Hydrogen Bond (with -NH₂) |

| PHE-80 | π-π Stacking (with pyridine ring) | ||

| LEU-133 | Hydrophobic (with thiol) | ||

| Protease Y | -8.2 | GLU-166 | Hydrogen Bond (with ring N) |

| TYR-54 | Hydrogen Bond (with -SH) | ||

| VAL-42, ILE-150 | Hydrophobic Interactions |

Advanced Spectroscopic and Analytical Characterization Principles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of "3-Aminopyridine-2-thiol hydrochloride" in solution. Beyond simple identification, advanced NMR methods offer deep insights into its electronic environment and spatial arrangement.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of "3-Aminopyridine-2-thiol hydrochloride" are dictated by the electronic effects of the amino and thiol substituents, as well as the protonation of the pyridine (B92270) nitrogen. The positive charge on the nitrogen atom in the hydrochloride form leads to a general downfield shift of the ring protons and carbons due to deshielding. pw.edu.pl

¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and exchangeable protons from the amino (-NH₂) and thiol (-SH) groups. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing effect of the protonated ring nitrogen.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the pyridine ring carbons are sensitive to the substitution pattern. The carbon attached to the amino group (C3) and the thiol group (C2) will show characteristic shifts influenced by these heteroatoms.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~7.5 - 7.8 | ~125 - 130 |

| H5 | ~6.8 - 7.2 | ~115 - 120 |

| H6 | ~8.0 - 8.3 | ~140 - 145 |

| -NH₂ | Broad, variable | - |

| -SH | Broad, variable | - |

| C2 | - | ~150 - 155 |

| C3 | - | ~140 - 145 |

| C4 | - | ~125 - 130 |

| C5 | - | ~115 - 120 |

| C6 | - | ~140 - 145 |

Note: These are estimated values and can vary based on solvent and concentration.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. Key correlations would be observed between H4 and H5, and between H5 and H6, confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link H4 to C4, H5 to C5, and H6 to C6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for establishing the substitution pattern. For instance, correlations from the -NH₂ protons to C3 and C4, and from the ring protons to neighboring carbons, would confirm the placement of the amino and thiol groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

The IR spectrum of "3-Aminopyridine-2-thiol hydrochloride" would be characterized by:

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the amino group. Broadening is indicative of hydrogen bonding.

S-H Stretching: A weak to medium, and often broad, absorption band around 2550-2600 cm⁻¹. Its position and shape are sensitive to hydrogen bonding.

Pyridine Ring Vibrations: A series of sharp bands between 1400-1600 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic ring. nist.govnist.gov

N-H Bending: A band around 1600-1650 cm⁻¹ is typical for the scissoring motion of the primary amine.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-S and S-H stretching modes. rsc.org The presence of extensive intermolecular hydrogen bonding, involving the amino group, the thiol group, and the chloride counter-ion, can be inferred from the broadening and shifting of the N-H and S-H bands.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Asymmetric & Symmetric Stretch | 3200 - 3400 (Broad) |

| -SH | Stretch | 2550 - 2600 (Weak, Broad) |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| -NH₂ | Bending (Scissoring) | 1600 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of "3-Aminopyridine-2-thiol hydrochloride" in a polar solvent is expected to show absorption bands corresponding to π → π* and n → π* transitions.

In an acidic solution, 3-aminopyridine (B143674) exhibits characteristic absorption bands. researchgate.net For "3-Aminopyridine-2-thiol hydrochloride," these transitions would be modulated by the presence of the thiol group. The spectrum would likely display two main absorption bands, attributed to the π → π* transitions of the substituted pyridine ring. The n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be observable, although they are typically weaker.

Furthermore, aminopyridines are known to act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. nih.govnih.gov The interaction of "3-Aminopyridine-2-thiol hydrochloride" with π-acceptors could lead to the appearance of new, broad absorption bands in the visible region of the spectrum, characteristic of the CT complex.

Interactive Data Table: Expected UV-Vis Absorption Maxima (in HCl solution)

| Transition Type | Approximate λₘₐₓ (nm) |

|---|---|

| π → π* | ~240 - 260 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure through analysis of fragmentation patterns. The molecular formula of "3-Aminopyridine-2-thiol hydrochloride" is C₅H₇ClN₂S, with a molecular weight of 162.64 g/mol . crysdotllc.com

In a typical mass spectrum (e.g., using Electrospray Ionization, ESI), the molecule would likely be observed as the protonated molecular ion of the free base, [C₅H₆N₂S + H]⁺, at an m/z value corresponding to its monoisotopic mass (approximately 127.03). uni.lu

The fragmentation of this parent ion would provide structural information. Plausible fragmentation pathways include:

Loss of a hydrogen sulfide (B99878) radical (•SH).

Loss of hydrogen cyanide (HCN) from the pyridine ring.

Fission of the ring structure leading to smaller charged fragments.

Analysis of these fragments allows for the confirmation of the elemental composition and the connectivity of the core structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles for "3-Aminopyridine-2-thiol hydrochloride".

While a specific crystal structure for this exact compound is not publicly available, analysis of related structures, such as metal complexes with 3-aminopyridine, reveals extensive supramolecular networks. elsevierpure.com A crystal structure of "3-Aminopyridine-2-thiol hydrochloride" would likely show:

The pyridine ring in its protonated pyridinium (B92312) form.

The thione tautomer (-C=S) might be favored over the thiol form (-SH) in the solid state, a common feature for 2-thiopyridines.

An extensive network of intermolecular hydrogen bonds involving the amino group, the thione/thiol group, the pyridinium proton, and the chloride anion, which dictates the crystal packing.

Possible π-π stacking interactions between the pyridine rings of adjacent molecules. elsevierpure.com

This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a solid-state environment.

Application of Derivatization in Analytical Methods (e.g., enhancing detection in chromatography)

In the analytical determination of specific compounds, derivatization is a chemical modification process employed to alter a compound's physicochemical properties, thereby enhancing its detectability and improving its chromatographic behavior. For a molecule such as 3-Aminopyridine-2-thiol (B7721196) hydrochloride, which possesses both a primary amino group and a thiol group, derivatization can be strategically applied to overcome potential analytical challenges. These challenges may include insufficient volatility for gas chromatography (GC) or the absence of a strong chromophore or fluorophore for sensitive UV or fluorescence detection in high-performance liquid chromatography (HPLC).

The primary goals of derivatizing 3-Aminopyridine-2-thiol hydrochloride are to increase its molar absorptivity for UV-Vis detection, introduce a fluorescent tag for fluorescence detection, or enhance its volatility and thermal stability for GC analysis. The choice of derivatizing agent and method is contingent upon the analytical technique being used and the specific functional group being targeted.

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is predominantly used to introduce a moiety that can be detected with high sensitivity. Since the inherent UV absorbance of the pyridine ring may not provide sufficient sensitivity for trace-level quantification, derivatization can significantly lower the limits of detection.

One common strategy involves targeting the primary amino group with reagents that form highly fluorescent products. o-Phthalaldehyde (OPA), in the presence of a thiol like 3-mercaptopropionic acid (MPA), readily reacts with primary amino groups to form intensely fluorescent isoindole derivatives. nih.gov This pre-column derivatization technique is widely used for the analysis of amino acids and other primary amines. nih.govnih.gov Another highly effective class of reagents for primary and secondary amines is the AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), which yields stable, fluorescent derivatives that can be separated by reversed-phase HPLC. waters.com

Alternatively, the thiol group (-SH) of 3-Aminopyridine-2-thiol offers a specific target for derivatization. Reagents such as monobromobimane (B13751) (MBB) are highly specific for thiols and react to form fluorescent adducts, a method successfully employed for the determination of other thiol-containing compounds like 3-amino-5-mercapto-1,2,4-triazole (B94436) in serum. researchgate.net Another approach involves the use of maleimide-containing tags, which selectively label thiol groups, thereby enhancing detection, particularly in mass spectrometry-based methods. nih.gov

The following table summarizes potential derivatization reagents for the HPLC analysis of 3-Aminopyridine-2-thiol.

| Derivatizing Reagent | Target Functional Group | Principle of Enhanced Detection | Reference |

| o-Phthalaldehyde (OPA)/Thiol | Primary Amino | Formation of fluorescent isoindole derivative | nih.gov |

| AccQ•Tag™ Reagent | Primary Amino | Formation of stable, fluorescent derivative | waters.com |

| Monobromobimane (MBB) | Thiol | Formation of fluorescent thiol adduct | researchgate.net |

| 4,4'-dithiodipyridine | Thiol | Formation of a UV-absorbing derivative | sci-hub.se |

| N-(naphthalen-1-yl)-2-oxopropanehydrazonoyl chloride | Amino and Thiol | Enhances UV and ESI-MS response | sci-hub.se |

Derivatization for Gas Chromatography (GC)

Direct analysis of 3-Aminopyridine-2-thiol hydrochloride by GC is challenging due to its low volatility and the presence of polar functional groups (-NH2, -SH) that can lead to poor peak shape and thermal decomposition in the injector port and column. thermofisher.com Therefore, derivatization to increase volatility and thermal stability is essential for successful GC analysis.

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in amino and thiol groups. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens to replace them with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comsigmaaldrich.commdpi.com The resulting derivatives are significantly more volatile and thermally stable, making them amenable to GC separation and detection. MTBSTFA derivatives are often preferred due to their increased stability against moisture compared to TMS derivatives. sigmaaldrich.commdpi.com

Another effective approach for derivatizing amino groups for GC analysis is through acylation using chloroformates, such as ethyl chloroformate (ECF) or isobutyl chloroformate. nih.govnih.gov This reaction can be performed in an aqueous medium and simultaneously derivatizes both amino and other functional groups, yielding volatile derivatives suitable for GC-MS analysis. nih.govnih.gov

The table below outlines common derivatization strategies for the GC analysis of compounds with amino and thiol functionalities, applicable to 3-Aminopyridine-2-thiol.

| Derivatizing Reagent | Target Functional Group(s) | Principle of Enhancement | Reference |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Amino, Thiol | Increased volatility and thermal stability (Silylation) | thermofisher.com |

| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Amino, Thiol | Increased volatility and stability of derivatives (Silylation) | sigmaaldrich.commdpi.com |

| Alkyl Chloroformates (e.g., Ethyl Chloroformate) | Amino | Increased volatility (Acylation) | nih.govnih.gov |

Applications in Chemical Synthesis and Materials Science Excluding Clinical Applications

Precursor in the Synthesis of Diverse Heterocyclic Systems

3-Aminopyridine-2-thiol (B7721196) hydrochloride serves as a versatile starting material for the construction of a variety of fused heterocyclic systems. Its bifunctional nature, possessing both an amino and a thiol group, allows for a range of cyclization reactions to form thiazole (B1198619) and imidazole-fused pyridine (B92270) scaffolds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Thiazole-Fused Pyridines

The fusion of a thiazole ring to a pyridine core results in thiazolo[3,2-a]pyridine derivatives, a class of compounds with a wide spectrum of biological and pharmacological activities. nih.gov The synthesis of these systems often involves the reaction of a pyridine-thiol derivative with a suitable cyclizing agent.

One of the classical and widely utilized methods for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.comyoutube.comnih.gov In this context, 3-Aminopyridine-2-thiol can act as the thioamide component. The reaction proceeds via an initial S-alkylation of the thiol group by the α-halocarbonyl, followed by an intramolecular cyclization and dehydration, where the amino group of the pyridine ring attacks the carbonyl carbon to form the fused thiazole ring. This method provides a straightforward route to various substituted thiazolo[3,2-a]pyridines.

Multicomponent reactions (MCRs) also offer an efficient pathway to highly functionalized thiazolo[3,2-a]pyridine derivatives. nih.govresearchgate.net For instance, a five-component cascade reaction utilizing cysteamine (B1669678) hydrochloride (a related aminothiol), alongside other reagents, has been reported to yield complex thiazolo[3,2-a]pyridine structures. nih.gov This highlights the potential of aminothiol (B82208) hydrochlorides, such as 3-Aminopyridine-2-thiol hydrochloride, to participate in complex, one-pot transformations to build intricate heterocyclic frameworks.

| Reaction Type | Reactants | Product | Key Features |

| Hantzsch Thiazole Synthesis | 3-Aminopyridine-2-thiol, α-Halocarbonyl compound | Thiazolo[3,2-a]pyridine | Classical method, versatile for substitutions. youtube.comyoutube.comnih.gov |

| Multicomponent Reaction | Aminothiol, Aldehydes, Ketenes, etc. | Functionalized Thiazolo[3,2-a]pyridine | High efficiency, one-pot synthesis, molecular diversity. nih.gov |

Synthesis of Imidazo[1,2-a]pyridines and Related Ring Systems

Imidazo[1,2-a]pyridines are another important class of N-fused heterocyclic compounds. organic-chemistry.orgacs.org The synthesis of these systems often starts from 2-aminopyridine (B139424) derivatives. organic-chemistry.orgacs.orgnih.gov While direct synthesis from 3-Aminopyridine-2-thiol hydrochloride is less commonly documented, the inherent 2-aminopyridine scaffold within its structure makes it a potential precursor.

A one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines has been developed using aminopyridines, ketones, and thiols, highlighting the feasibility of incorporating a thiol group at the 3-position of the imidazo[1,2-a]pyridine (B132010) ring system. organic-chemistry.org Furthermore, synthetic routes to 3-substituted imidazo[1,2-a]pyridines often begin with the cyclization of aminopyridines with α-haloketones. nih.gov The resulting imidazo[1,2-a]pyridine core can then be further functionalized.

The development of peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment has been achieved through a tandem Groebke–Blackburn–Bienaymé and Ugi reaction sequence, demonstrating the utility of this scaffold in constructing complex molecules with potential applications in medicinal chemistry. beilstein-journals.org

Role in Natural Product Synthesis Scaffolds

The pyridine ring is a privileged scaffold found in numerous natural products and biologically active compounds. mdpi.com The functionalization of this core with reactive groups like amino and thiol moieties, as seen in 3-Aminopyridine-2-thiol, provides a versatile platform for the synthesis of natural product analogues. The ability to construct fused heterocyclic systems like thiazolo[3,2-a]pyridines and imidazo[1,2-a]pyridines from this precursor further expands its utility in creating diverse molecular libraries for drug discovery and other applications. While direct examples of using 3-Aminopyridine-2-thiol hydrochloride in the total synthesis of a specific natural product are not prominently reported, its role as a building block for creating scaffolds that mimic or are analogous to natural product cores is significant. mdpi.comresearchgate.net

Role in Polymer Chemistry and Material Science

Beyond its applications in heterocyclic synthesis, the unique chemical properties of pyridine-thiol derivatives suggest their potential use in the field of polymer chemistry and materials science.

Photostabilization of Polymeric Materials

The degradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a significant issue that can be mitigated by the addition of photostabilizers. Compounds containing aromatic rings and heteroatoms, such as pyridine and thiol derivatives, can act as UV absorbers and radical scavengers. While specific studies on 3-Aminopyridine-2-thiol hydrochloride as a photostabilizer are not widely available, research on related 2-amino pyridine derivatives has shown their effectiveness in photostabilizing polymers like polystyrene. These compounds can dissipate the energy from UV radiation and quench reactive radical species that are formed during the photo-oxidative degradation of the polymer, thereby enhancing its durability.

Component in Supramolecular Gels

Supramolecular gels are a class of soft materials formed through non-covalent interactions between low-molecular-weight gelators. The pyridine moiety is a well-known building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and metal coordination. For instance, tripodal terpyridine ligands have been shown to form one-dimensional helical supramolecular polymers and gels in solution, which can be further cross-linked by metal ions to form three-dimensional metallogels. nih.gov Similarly, star-shaped poly(ethylene glycol) building blocks end-capped with terpyridine moieties can form supramolecular polymer networks. rsc.org The presence of both a pyridine ring and a thiol group in 3-Aminopyridine-2-thiol hydrochloride provides multiple sites for non-covalent interactions, suggesting its potential as a building block for the design and synthesis of novel supramolecular gels with tunable properties.

Applications as Corrosion Inhibitors

Adsorption Mechanisms on Metal Surfaces

The efficacy of 3-Aminopyridine-2-thiol hydrochloride as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal surface. This adsorption can occur through a combination of physical and chemical interactions, a process influenced by the nature of the metal, the corrosive medium, and the electronic structure of the inhibitor molecule itself.

The adsorption process is believed to involve the following key interactions:

Chemisorption via the Thiol Group: The sulfur atom in the thiol group (-SH) is a soft base and exhibits a strong affinity for many metal surfaces, which act as soft acids. This interaction leads to the formation of a coordinate covalent bond (M-S), a form of chemisorption. This is often the primary anchoring point for the inhibitor molecule on the metal.

Interaction of the Pyridine Ring: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, which can also coordinate with vacant d-orbitals of the metal atoms. Furthermore, the π-electrons of the aromatic pyridine ring can interact with the metal surface, contributing to the stability of the adsorbed layer.

Role of the Amino Group: The amino group (-NH2) provides an additional site for interaction. In acidic solutions, the amino group can become protonated (-NH3+), leading to electrostatic interactions with a negatively charged metal surface (physisorption). Alternatively, the lone pair of electrons on the nitrogen atom can participate in coordinate bond formation with the metal.

Theoretical studies based on quantum chemical calculations for similar heterocyclic compounds containing sulfur and nitrogen atoms suggest that molecules with higher Highest Occupied Molecular Orbital (HOMO) energy and lower Lowest Unoccupied Molecular Orbital (LUMO) energy tend to be effective corrosion inhibitors. A high HOMO energy facilitates the donation of electrons to the metal surface, while a low LUMO energy allows for the acceptance of electrons from the metal, strengthening the inhibitor-metal bond.

The adsorption of 3-Aminopyridine-2-thiol hydrochloride is expected to follow a specific adsorption isotherm, such as the Langmuir model, which describes the formation of a monolayer of the inhibitor on the metal surface. This is a common characteristic for many organic corrosion inhibitors where chemisorption is the dominant mechanism.

Table 1: Plausible Adsorption Characteristics of 3-Aminopyridine-2-thiol Hydrochloride on a Metal Surface

| Adsorption Parameter | Expected Characteristic | Primary Influencing Functional Group(s) |

| Primary Adsorption Type | Chemisorption | Thiol (-SH), Pyridine N |

| Secondary Adsorption Type | Physisorption | Protonated Amino group (-NH3+) |

| Adsorption Centers | Sulfur atom, Pyridine ring nitrogen, Amino group nitrogen | Thiol, Pyridine, Amino |

| Bonding with Metal | M-S covalent bond, M-N coordinate bond, π-electron interaction | Thiol, Pyridine, Amino |

| Expected Adsorption Isotherm | Langmuir Adsorption Isotherm | Monolayer formation |

Protective Film Formation

The adsorption of 3-Aminopyridine-2-thiol hydrochloride molecules onto a metal surface culminates in the formation of a thin, protective film. This film acts as a physical barrier, isolating the metal from the corrosive electrolyte and thereby significantly reducing the rate of corrosion.

The characteristics of this protective film are crucial to its effectiveness:

Self-Assembled Monolayer (SAM): It is highly probable that the inhibitor molecules self-assemble on the metal surface to form a well-ordered and compact monolayer. The thiol group's strong interaction with the metal surface serves as the anchoring point, while intermolecular interactions, such as hydrogen bonding between the amino groups and π-stacking of the pyridine rings, would contribute to the stability and density of the film.

Hydrophobicity: The aromatic pyridine rings, oriented away from the metal surface, would create a more hydrophobic surface. This increased water repellency helps to prevent water molecules, which are essential for the corrosion process, from reaching the metal surface.

Barrier Properties: The dense, organized structure of the self-assembled monolayer acts as a formidable barrier to the diffusion of corrosive species, such as chloride ions and hydronium ions, to the metal surface. This barrier effect effectively stifles both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

The formation and properties of such protective films are typically investigated using surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical bonding between the inhibitor and the metal, and Scanning Electron Microscopy (SEM) to visualize the improved surface morphology after inhibition. Electrochemical Impedance Spectroscopy (EIS) is another powerful tool used to assess the integrity and resistive properties of the protective film.

Table 2: Anticipated Properties of the Protective Film Formed by 3-Aminopyridine-2-thiol Hydrochloride

| Film Property | Expected Attribute | Consequence for Corrosion Inhibition |

| Structure | Organized Self-Assembled Monolayer (SAM) | Forms a dense and stable protective layer. |

| Composition | Complex of metal ions and inhibitor molecules | Strong chemical bonds enhance film adhesion. |

| Surface Nature | Hydrophobic | Repels water and reduces the wetted surface area. |

| Mechanism of Protection | Barrier against corrosive species | Inhibits both anodic and cathodic corrosion reactions. |

Mechanistic Insights into Biological Activity Molecular Level, Excluding Clinical Human Data

Enzyme Inhibition Mechanisms

The primary mechanism of enzyme inhibition associated with derivatives of 3-Aminopyridine-2-thiol (B7721196) hydrochloride is centered on their ability to chelate metal ions essential for enzyme function. A prominent example is the inhibition of ribonucleotide reductase (RNR), a crucial enzyme in DNA synthesis and repair.

A well-studied derivative, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as Triapine, demonstrates potent inhibition of RNR. nih.gov The enzyme's activity is dependent on a dinuclear iron center within its smaller subunit (R2). Triapine's mechanism of action involves the chelation of this iron, which disrupts the enzyme's catalytic cycle. nih.gov The formation of an iron(II)-Triapine complex is a key step, which then reacts with molecular oxygen to generate reactive oxygen species (ROS). These ROS can further damage the RNR enzyme, leading to its inactivation. nih.gov

While direct studies on 3-Aminopyridine-2-thiol hydrochloride are limited, the presence of the thiol group suggests a strong potential for metal chelation, which could similarly influence the activity of metalloenzymes.

Table 1: Enzyme Inhibition by Derivatives of 3-Aminopyridine-2-thiol

| Derivative Name | Target Enzyme | Mechanism of Inhibition |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) | Ribonucleotide Reductase (RNR) | Chelation of iron from the R2 subunit, leading to the generation of reactive oxygen species and enzyme inactivation. nih.gov |

Metal Chelation Properties and Cellular Ion Homeostasis Modulation

The structure of 3-Aminopyridine-2-thiol, with its amino and thiol groups, lends itself to the chelation of various metal ions. The thiol group, in particular, is a well-known coordinating agent for heavy metals. This property is fundamental to the compound's potential to modulate cellular ion homeostasis.

The ability of α-(N)-heterocyclic thiosemicarbazones, a class of compounds to which Triapine belongs, to act as excellent chelators of iron, copper, and zinc has been established. nih.gov By binding to these essential metal ions, these compounds can disrupt the delicate balance of their intracellular concentrations. This disruption can have far-reaching consequences, as metal ions are critical cofactors for numerous enzymes and proteins involved in a wide array of cellular functions.

For instance, the chelation of iron can not only inhibit enzymes like RNR but also affect other iron-dependent cellular processes. The modulation of copper and zinc levels can similarly impact the activity of various enzymes and transcription factors. While the direct effects of 3-Aminopyridine-2-thiol hydrochloride on cellular ion homeostasis require further investigation, its structural features strongly suggest a capacity to influence these processes through its metal-chelating properties.

Interactions with Biomolecules

Beyond enzyme inhibition through metal chelation, the potential for 3-Aminopyridine-2-thiol and its derivatives to interact with other biomolecules, such as DNA, is an area of scientific interest. The planar aromatic pyridine (B92270) ring and the presence of hydrogen bond donors and acceptors in the 3-aminopyridine-2-thiol structure suggest the possibility of intercalation or groove binding with DNA.

However, direct evidence for the binding of 3-Aminopyridine-2-thiol hydrochloride to DNA is not extensively documented in the available literature. Studies on related pyridine-containing compounds have shown that they can be incorporated into larger molecules or metal complexes that exhibit DNA binding activity. The specific interactions and the biological consequences of such binding for 3-Aminopyridine-2-thiol itself remain to be fully elucidated.

Structure-Activity Relationships (SAR) in Derivative Design

The 3-aminopyridine (B143674) scaffold has served as a versatile template for the design of various biologically active molecules. Structure-activity relationship (SAR) studies on derivatives of 3-aminopyridine-2-thiol provide valuable insights into how chemical modifications influence their interaction with specific molecular targets.

One area where SAR has been effectively applied is in the development of kinase inhibitors. For example, derivatives of 3-aminopyridin-2-one have been investigated as inhibitors of interleukin-2 inducible T-cell kinase (Itk), a key enzyme in T-cell signaling. These studies have revealed that modifications at different positions of the pyridinone ring can significantly impact inhibitory potency and selectivity.

Another example of SAR can be seen in the development of antibacterial agents. The synthesis of various 2-aminopyridine (B139424) derivatives has allowed for the exploration of how different substituents on the pyridine ring affect their activity against various bacterial strains. mdpi.com For instance, the introduction of a cyclohexylamine group in a series of 2-aminopyridine compounds was found to be crucial for their antimicrobial activity. mdpi.com

These examples highlight the importance of the 3-aminopyridine core as a scaffold for drug discovery and demonstrate how systematic modifications can be used to optimize the interaction with specific molecular targets, thereby enhancing the desired biological activity.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes with Enhanced Atom Economy

The pursuit of green and sustainable chemistry necessitates the development of synthetic pathways that maximize the incorporation of starting materials into the final product, a principle known as atom economy. Future research into the synthesis of 3-Aminopyridine-2-thiol (B7721196) hydrochloride will likely focus on moving away from traditional multi-step, inefficient methods towards more elegant and atom-economical strategies.

One promising avenue is the advancement of one-pot multicomponent reactions (MCRs). bohrium.com MCRs are highly convergent, allowing for the construction of complex molecules like pyridine (B92270) derivatives from three or more simple precursors in a single step, which simplifies procedures and reduces waste. bohrium.com Researchers are actively developing green methodologies for pyridine synthesis, exploring metal-free, solvent-free, and catalyst-free conditions to improve the environmental footprint. bohrium.com Another approach involves the direct and convergent synthesis of pyridines from N-vinyl or N-aryl amides, which offers precise control over substituent placement and avoids the isolation of reactive intermediates. organic-chemistry.org For the thiol component, patented methods for the atom-economical synthesis of thiols from trithiocarbonates present a viable green alternative to traditional routes. google.com These strategies could be adapted to produce 3-Aminopyridine-2-thiol hydrochloride with significantly higher efficiency and lower environmental impact.

Table 1: Comparison of Potential Synthetic Routes

| Feature | Traditional Synthesis (e.g., Multi-step) | Future "Green" Synthesis (e.g., MCR) |

|---|---|---|

| Number of Steps | Multiple | Single Pot |

| Atom Economy | Low to Moderate | High |

| Solvent/Waste | High Volume | Minimized or Eliminated |

| Purification | Multiple Chromatographic Steps | Simplified |

| Catalysts | Often Stoichiometric Reagents | Recyclable or No Catalyst bohrium.com |

Development of Advanced Catalytic Applications

The molecular architecture of 3-Aminopyridine-2-thiol, featuring a soft sulfur donor and a harder nitrogen donor from the pyridine ring and amino group, makes it an exceptional candidate as a bidentate or tridentate ligand in coordination chemistry. nih.govresearchgate.net The formation of stable complexes with a wide array of transition metals is a significant area for future exploration. nih.govekb.eg

Research into aminopyridine-based metal complexes has already demonstrated their catalytic prowess in reactions such as atom transfer radical polymerization (ATRP) and the Henry reaction. nsf.govias.ac.in By forming complexes with metals like copper, cobalt, nickel, or iron, 3-Aminopyridine-2-thiol hydrochloride could serve as a ligand scaffold for a new class of catalysts. ekb.egias.ac.in An emerging concept that could be explored is metal-ligand cooperation (MLC), where the thiol ligand actively participates in bond activation. nih.gov Thiolates can act as "transient cooperative ligands," reversibly coordinating to a metal center to facilitate catalytic cycles, which can lead to unique reactivity and selectivity in hydrogenation or dehydrogenation reactions. nih.gov

Table 2: Potential Catalytic Systems and Applications

| Metal Center | Potential Ligand Coordination | Hypothetical Catalytic Application |

|---|---|---|

| Iron (Fe) | N, S Bidentate | Atom Transfer Radical Polymerization (ATRP) nsf.gov |

| Copper (Cu) | N, S Bidentate | C-C Bond Formation (e.g., Henry Reaction) ias.ac.in |

| Ruthenium (Ru) | N, S, N' Tridentate | Dehydrogenation/Hydrogenation via MLC nih.gov |

| Nickel (Ni) | N, S Bidentate | Cross-Coupling Reactions |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes and reactors, is revolutionizing chemical manufacturing. nih.gov This technology offers superior control over reaction parameters, enhanced safety, and seamless scalability compared to traditional batch processing. bohrium.comuc.pt The synthesis of heterocyclic compounds, including pyridines and sulfur-containing molecules, has been successfully adapted to continuous flow systems. nih.govmdpi.comresearchgate.net

Table 3: Flow Chemistry vs. Batch Processing for Heterocycle Synthesis

| Parameter | Batch Processing | Continuous Flow |

|---|---|---|

| Heat Transfer | Poor, risk of hotspots | Excellent, high surface-to-volume ratio nih.gov |

| Safety | Higher risk with hazardous reagents | Enhanced, small reaction volumes uc.pt |

| Scalability | Difficult, requires re-optimization | Straightforward, "scaling out" by running longer uc.pt |

| Reproducibility | Variable | High, precise process control uc.pt |

| Integration | Manual isolation between steps | In-line purification and multi-step sequences uc.pt |

Advanced Computational Predictions for Material and Biological Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental research. tandfonline.combohrium.com Applying advanced computational models to 3-Aminopyridine-2-thiol hydrochloride can provide profound insights into its behavior and potential applications before a single experiment is run.

DFT studies can be used to determine the molecule's ground-state geometry, electronic structure, and the energies of its frontier orbitals (HOMO-LUMO), which are crucial for understanding its reactivity and photophysical properties. bohrium.comrsc.org Furthermore, simulations can elucidate complex reaction mechanisms, identify stable intermediates, and calculate activation barriers for synthetic transformations. nih.govresearchgate.net For material science applications, computational models can predict how molecules will self-assemble on surfaces or how they will interact within a crystal lattice, guiding the design of new materials with tailored properties. researchgate.net

Table 4: Predictable Properties via Computational Modeling

| Property to Predict | Computational Method | Significance |

|---|---|---|

| Molecular Geometry | DFT Optimization | Provides bond lengths, angles, and stable conformers. researchgate.net |

| Electronic Structure | HOMO-LUMO Analysis | Predicts reactivity, electronic transitions, and charge transfer. bohrium.comrsc.org |

| Reaction Pathways | Transition State Theory | Elucidates mechanisms and predicts reaction kinetics. nih.gov |

| pKa Values | Solvation Models (PCM, SMD) | Understands acidity/basicity in solution. rsc.org |

| Spectroscopic Data | TD-DFT | Predicts UV-Vis, IR, and NMR spectra for characterization. |

Exploration of Photoactive or Electroactive Derivative Applications